molecular formula C23H29NO3 B5231580 ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate

ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate

Cat. No. B5231580
M. Wt: 367.5 g/mol
InChI Key: WXRLCORTXAAASP-UHFFFAOYSA-N
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Description

Ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate, also known as EMBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EMBP belongs to the class of piperidinecarboxylate derivatives and has been synthesized using various methods.

Scientific Research Applications

Ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has shown promising results in various scientific research applications. It has been investigated as a potential treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has also been studied for its antitumor and anti-inflammatory properties. In addition, ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has been shown to have a positive effect on learning and memory.

Mechanism of Action

The exact mechanism of action of ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate is not fully understood. However, it has been suggested that ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate exerts its therapeutic effects by modulating the activity of various neurotransmitters in the brain, including dopamine, acetylcholine, and glutamate. ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of dopamine and acetylcholine in the brain, which are important neurotransmitters involved in learning and memory. ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has also been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the development of neurodegenerative diseases. In addition, ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has been shown to have antioxidant properties, which can protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

Ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity. However, ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in animal studies. In addition, the exact dosage and administration route for ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate have not been fully established.

Future Directions

There are several future directions for research on ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate. One area of interest is the development of ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate-based therapies for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate's potential as an anti-inflammatory and antitumor agent. Additionally, more research is needed to establish the optimal dosage and administration route for ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate in animal studies. Finally, the development of more efficient synthesis methods for ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate could facilitate its use in future research.

Synthesis Methods

Ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has been synthesized using various methods, including the reaction of 4-benzylpiperidine with 2-methoxybenzaldehyde in the presence of ethyl chloroformate and triethylamine. Another method involves the reaction of 4-benzylpiperidine with 2-methoxybenzyl chloride in the presence of potassium carbonate and dimethylformamide. The purity of ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate can be increased by recrystallization using solvents such as ethanol or methanol.

properties

IUPAC Name

ethyl 4-benzyl-1-[(2-methoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3/c1-3-27-22(25)23(17-19-9-5-4-6-10-19)13-15-24(16-14-23)18-20-11-7-8-12-21(20)26-2/h4-12H,3,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRLCORTXAAASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-benzyl-1-[(2-methoxyphenyl)methyl]piperidine-4-carboxylate

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